Pomalidomide-5'-PEG3-C2-azide is a synthetic compound that belongs to the class of protein degrader building blocks. It is primarily utilized in the field of targeted protein degradation, particularly in the development of proteolysis-targeting chimeras (PROTACs). This compound features a Cereblon (CRBN)-recruiting ligand and a polyethylene glycol (PEG) crosslinker with a pendant azide group, making it suitable for click chemistry applications, which are essential for conjugating various target proteins .
Pomalidomide-5'-PEG3-C2-azide is derived from pomalidomide, an immunomodulatory drug that has shown efficacy in treating multiple myeloma. The compound is classified under small molecules that facilitate targeted protein degradation through the ubiquitin-proteasome system. Its unique structure allows it to act as a bifunctional molecule, linking an E3 ligase ligand with a target protein ligand via a flexible PEG linker .
The synthesis of Pomalidomide-5'-PEG3-C2-azide involves several key steps:
The reaction conditions typically involve organic solvents, catalysts, and controlled temperatures to optimize yield and purity. Industrial production methods mirror these laboratory techniques but are scaled up for efficiency and cost-effectiveness .
Pomalidomide-5'-PEG3-C2-azide has a complex molecular structure characterized by its functional groups:
The presence of the azide group allows for efficient click chemistry reactions, while the PEG linker provides flexibility in conjugation with target proteins .
Pomalidomide-5'-PEG3-C2-azide participates in several types of chemical reactions:
Common reagents for these reactions include copper(I) catalysts for CuAAC and DBCO or BCN-containing molecules for SPAAC. The major products formed facilitate targeted protein degradation by linking Pomalidomide-5'-PEG3-C2-azide to various target molecules .
Pomalidomide-5'-PEG3-C2-azide operates by recruiting the E3 ubiquitin ligase Cereblon (CRBN) to specific target proteins. This recruitment initiates a cascade leading to the ubiquitination of the target protein, marking it for degradation by the proteasome. The PEG3 linker and azide group enhance its versatility in forming conjugates with various ligands, thereby broadening its application in targeted protein degradation strategies .
Pomalidomide-5'-PEG3-C2-azide exhibits several notable physical and chemical properties:
These properties make it suitable for laboratory applications involving biochemical assays and synthesis protocols .
Pomalidomide-5'-PEG3-C2-azide is primarily employed in scientific research focused on:
Pomalidomide-5'-PEG3-C2-azide incorporates pomalidomide—a high-affinity ligand for the E3 ubiquitin ligase substrate receptor Cereblon (CRBN)—as its core recruiting moiety. This third-generation immunomodulatory drug (IMiD) derivative binds the CRL4CRBN ubiquitin ligase complex with superior specificity compared to earlier analogs like thalidomide. Upon binding, it induces conformational changes that repurpose the ligase machinery toward non-native target proteins [8] [10]. The pomalidomide component enables the hijacking of the ubiquitin-proteasome system (UPS), directing it to degrade proteins of interest (POIs) via ubiquitin tagging. This mechanism is catalytic, allowing sustained degradation at substoichiometric concentrations [7] [10]. Structural studies confirm that pomalidomide’s phthalimide ring and glutarimide moiety mediate critical hydrogen bonds with CRBN residues (e.g., Trp380 and His378), ensuring nanomolar-level binding affinity essential for efficient ternary complex formation [5] [8].
Table 1: Core Components of Pomalidomide-5'-PEG3-C2-azide
| Component | Role in PROTAC | Chemical Features |
|---|---|---|
| Pomalidomide | CRBN E3 ligase recruiter | Phthalimide/glutarimide pharmacophore |
| PEG3 linker | Spatial spacer | Triethylene glycol chain |
| C2-azide | Click chemistry handle | Terminal azide (-N₃) group |
The PEG3 linker (triethylene glycol) bridges the CRBN ligand (pomalidomide) and the azide conjugation site, critically influencing PROTAC efficacy through three key mechanisms:
The terminal azide group (-N₃) enables rapid, bioorthogonal conjugation to alkyne-functionalized target ligands via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted (SPAAC) click chemistry. Key advantages include:
PEG linker length directly governs PROTAC degradation efficiency by modulating ternary complex geometry. Empirical data highlights distinct bioactivity profiles across PEG variants:
Table 2: Impact of PEG Length on PROTAC Performance
| Linker Type | Length (Å) | Degradation Efficiency (DC₅₀*) | Solubility (Log S) | Primary Applications |
|---|---|---|---|---|
| PEG2 | ~9.8 | Low (DC₅₀ >1 μM) | -3.2 | Membrane targets |
| PEG3 | ~14.7 | High (DC₅₀ 50–100 nM) | -2.1 | Cytosolic/nuclear proteins |
| PEG4 | ~19.6 | Moderate (DC₅₀ 200–500 nM) | -1.8 | Large protein complexes |
| PEG5+ | >24 | Variable | -1.2 | Specialized cases |
*DC₅₀: Half-maximal degradation concentration [7] [9] [10]
Statistical analyses reveal a "Goldilocks zone" for PEG linkers: Chains with 3–4 ethylene glycol units maximize degradation efficiency for >70% of tested POIs [7] [9].
CAS No.:
CAS No.:
CAS No.: 45233-43-0
CAS No.:
CAS No.:
CAS No.: